rac Pterosin B
rac Pterosin B
(R)-Pterosin b belongs to the class of organic compounds known as indanones. Indanones are compounds containing an indane ring bearing a ketone group (R)-Pterosin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-pterosin b is primarily located in the cytoplasm. Outside of the human body, (R)-pterosin b can be found in green vegetables and root vegetables. This makes (R)-pterosin b a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
60657-37-6
VCID:
VC21120533
InChI:
InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3
SMILES:
CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Molecular Formula:
C14H18O2
Molecular Weight:
218.29 g/mol
rac Pterosin B
CAS No.: 60657-37-6
Cat. No.: VC21120533
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-Pterosin b belongs to the class of organic compounds known as indanones. Indanones are compounds containing an indane ring bearing a ketone group (R)-Pterosin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-pterosin b is primarily located in the cytoplasm. Outside of the human body, (R)-pterosin b can be found in green vegetables and root vegetables. This makes (R)-pterosin b a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 60657-37-6 |
| Molecular Formula | C14H18O2 |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3 |
| Standard InChI Key | SJNCSXMTBXDZQA-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C |
| Canonical SMILES | CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C |
| Melting Point | 109-110°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator